![molecular formula C21H15NOS2 B4033352 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone](/img/structure/B4033352.png)
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Overview
Description
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry due to its diverse pharmacological properties and structural diversity . The compound is characterized by the presence of a benzothiazole ring attached to a diphenyl ethanone moiety through a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with benzophenone in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticonvulsant and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anticonvulsant Activity: The compound modulates neurotransmitter receptors and ion channels in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Used as a fluorescent dye and β-D-galactosidase inhibitor.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Evaluated for anticonvulsant activity.
Uniqueness
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzothiazole ring with a diphenyl ethanone moiety through a sulfanyl linkage makes it a versatile scaffold for drug development and industrial applications .
Biological Activity
The compound 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone (CAS Number: 451-40-1) is a sulfur-containing organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
Chemical Formula: C15H12N2OS
Molecular Weight: 252.33 g/mol
IUPAC Name: 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenylethanone
The structure of the compound features a benzothiazole moiety linked to a diphenyl ethanone core, which is crucial for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, benzothiazole derivatives have been shown to exhibit significant antibacterial activity against various strains of bacteria. A study reported that certain benzothiazole compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of benzothiazole derivatives are well-documented. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study found that a related compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that benzothiazole derivatives can induce oxidative stress in cells, contributing to their anticancer effects.
Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial activity of several benzothiazole derivatives, including this compound. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with the following MIC values:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 8 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
Target Compound | 4 | Staphylococcus aureus |
Study 2: Cytotoxicity Assessment
In another investigation focused on cancer cell lines, the compound was tested for cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Apoptosis induction |
HeLa | 3.5 | Cell cycle arrest |
These studies underscore the compound's potential as a lead structure for further drug development.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1,2-diphenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NOS2/c23-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)25-21-22-17-13-7-8-14-18(17)24-21/h1-14,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHNVGVPPWQIBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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